10,11-methylenedioxy-20-camptothecin
10,11-methylenedioxy-20-camptothecin
Brand Name:
Vulcanchem
CAS No.:
104155-89-7
VCID:
VC0025124
InChI:
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
SMILES:
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
Molecular Formula:
C21H16N2O6
Molecular Weight:
392.4 g/mol
10,11-methylenedioxy-20-camptothecin
CAS No.: 104155-89-7
Main Products
VCID: VC0025124
Molecular Formula: C21H16N2O6
Molecular Weight: 392.4 g/mol
CAS No. | 104155-89-7 |
---|---|
Product Name | 10,11-methylenedioxy-20-camptothecin |
Molecular Formula | C21H16N2O6 |
Molecular Weight | 392.4 g/mol |
IUPAC Name | (5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione |
Standard InChI | InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 |
Standard InChIKey | RPFYDENHBPRCTN-NRFANRHFSA-N |
Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O |
SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O |
Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O |
Synonyms | 10,11-methylenedioxy-20-camptothecin |
PubChem Compound | 72403 |
Last Modified | Nov 11 2021 |
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